2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
2-(4-Methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a thieno[3,4-c]pyrazole core substituted with electron-withdrawing (4-nitrophenyl) and electron-donating (4-methoxyphenyl) groups. Such compounds are of interest due to their structural resemblance to bioactive molecules, including penicillin derivatives and coordination ligands .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-28-16-8-2-13(3-9-16)10-19(25)21-20-17-11-29-12-18(17)22-23(20)14-4-6-15(7-5-14)24(26)27/h2-9H,10-12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUESJGWQMOKOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.41 g/mol. The structure includes a thieno[3,4-c]pyrazole core, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,4-c]pyrazole ring and subsequent functionalization with methoxy and nitro groups. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Activity
Recent studies have indicated that compounds containing thieno[3,4-c]pyrazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HCT-116) cells. The cytotoxicity was assessed using the MTT assay, revealing IC50 values ranging from 7.82 μM to 10.45 μM depending on the specific substituents present on the aromatic rings .
Antiviral Activity
Research has also highlighted the antiviral potential of thieno[3,4-c]pyrazole derivatives. Compounds in this class have shown effectiveness against various viral targets, including HIV reverse transcriptase and hepatitis viruses. The modifications introduced by methoxy and nitro groups are believed to enhance binding affinity and biological activity against these viral enzymes .
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzyme Activity : Many thieno[3,4-c]pyrazole derivatives act as inhibitors of key enzymes involved in cancer proliferation and viral replication.
- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to increased cell death .
Case Studies
- Study on Anticancer Properties : A study conducted by researchers evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer activities. The compound exhibited significant inhibition of cell growth in A549 cells with an IC50 value of 7.82 μM .
- Antiviral Efficacy : In another investigation focused on antiviral properties, several derivatives were tested against HIV reverse transcriptase. The most active derivative showed an IC50 value of 1.96 μM, indicating strong antiviral activity .
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structure can be compared to related acetamides in terms of substituents and heterocyclic cores:
- Key Differences: The thienopyrazole core in the target compound introduces a fused bicyclic system, enhancing rigidity compared to monocyclic thiazole or pyrazole analogs. This may improve binding specificity in biological systems . For instance, chloro groups increase lipophilicity, while nitro groups enhance electrophilicity .
Hydrogen Bonding and Crystal Packing
- The target compound’s crystal structure (if resolved) would likely exhibit hydrogen-bonding motifs influenced by its amide and nitro groups. For example: R²²(8) Motifs: Observed in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, where N–H⋯N bonds form inversion dimers . Similar dimerization may occur in the target compound, though steric effects from the thienopyrazole core could alter packing efficiency. Twist Angles: Analogous to the 61.8° dihedral angle between dichlorophenyl and thiazole rings in , the methoxyphenyl and thienopyrazole groups in the target compound may adopt a twisted conformation, affecting intermolecular interactions.
Potential Bioactivity
While direct data are unavailable, structurally related compounds provide insights:
- Antimicrobial Activity : Thiazole acetamides with chloro substituents show penicillin-like activity due to structural mimicry . The nitro group in the target compound may enhance reactivity toward microbial targets.
- Ligand Properties : Amides with electron-deficient aryl groups (e.g., nitro) exhibit strong metal-coordination abilities, suggesting applications in catalysis or materials science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
